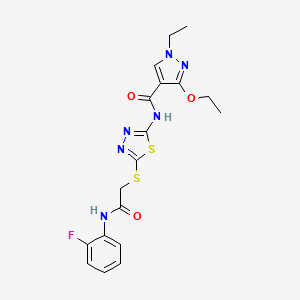

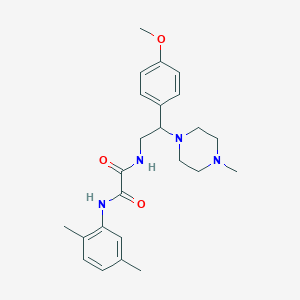

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

“this compound” selectively induces robust neuronal differentiation in various stem/progenitor cells . It also induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The empirical formula of the compound is C11H10N2O2S, and its molecular weight is 234.27 .科学的研究の応用

Antimicrobial and Antioxidant Activities

Compounds synthesized with structures similar to N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide have been studied for their antimicrobial and antioxidant properties. For example, the synthesis of lignan conjugates via cyclopropanation has shown excellent antibacterial and antifungal activities, alongside profound antioxidant potential in certain compounds. These findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Herbicidal Activity

Research into N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed by connecting pharmacophores of known herbicides, has resulted in compounds with significant herbicidal activity. This includes 100% inhibition against certain weed species, highlighting the potential of these compounds in agricultural applications (Sun et al., 2020).

Anticancer Activity

Investigations into derivatives of isoxazole and thiophene-containing compounds have also demonstrated potential anticancer activities. Compounds have shown to induce apoptosis and inhibit cell cycle kinases in cancer cell lines, presenting a promising avenue for the development of new anticancer drugs (Nițulescu et al., 2015).

Enzyme Inhibition

Some synthesized compounds have been explored for their inhibitory effects on specific enzymes, such as carbonic anhydrase isoenzymes. These studies have revealed potent inhibition effects, suggesting applications in the treatment of diseases where enzyme regulation is a therapeutic target (Boztaş et al., 2015).

Immunopharmacological Profile

Research on novel isoxazol derivatives has shown disease-modifying action on adjuvant arthritis in rats, indicating potential as antirheumatic agents. These findings highlight the immunopharmacological applications of these compounds in managing autoimmune diseases (Bartlett & Schleyerbach, 1985).

作用機序

The underlying excitation-neurogenesis signaling of “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide” is comprised of, at least in part, an initial NMDA receptor- and L-type channels-mediated Ca2+ influx, followed by an activation of CaMKII, phosphorylation/nuclear export of the MEF2 repressor HDAC5, the subsequent de-repression of MEF2, and the eventual activation of the HDAC-MEF2 epigenetic/transcriptional regulatory network .

特性

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-13(12-5-7-14-17-12)15(10-3-4-10)8-6-11-2-1-9-18-11/h1-2,5,7,9-10H,3-4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYNTGMKWUAOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)

![6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2452390.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)

![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)